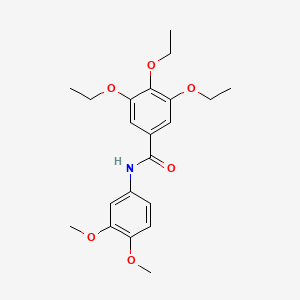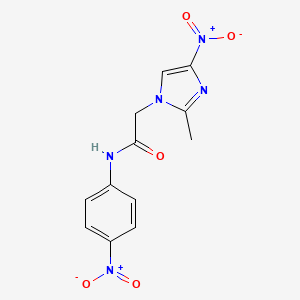![molecular formula C14H23NO B4908268 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine](/img/structure/B4908268.png)
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine is an organic compound with the molecular formula C18H27NO It is a tertiary amine with a phenoxy group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine typically involves the reaction of 3-(3-methylphenoxy)propylamine with 2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group or the amine group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted amines or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
- N,N-Dimethyl-3-(2-methyl-phenyloxy)-3-phenyl-propanamine
Uniqueness
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine is unique due to its specific structural features, such as the presence of a methyl group on the phenoxy ring and the tertiary amine configuration. These features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-7-5-8-13(11-12)16-10-6-9-15-14(2,3)4/h5,7-8,11,15H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOLNOQQQRSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
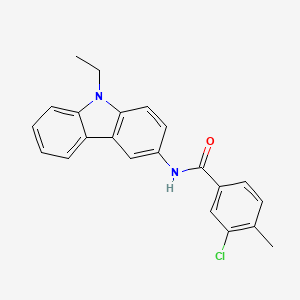
![N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4908194.png)
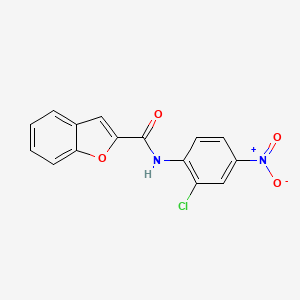
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4908222.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4908227.png)
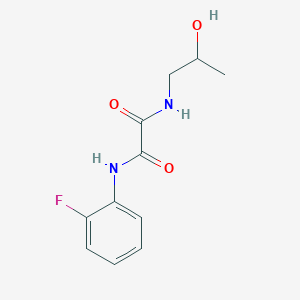
![2-[1-methyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4908240.png)
![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-4-nitrophenol](/img/structure/B4908249.png)
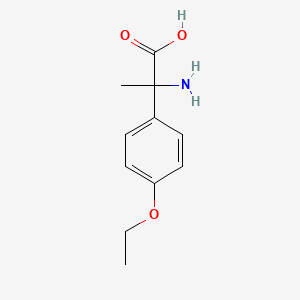
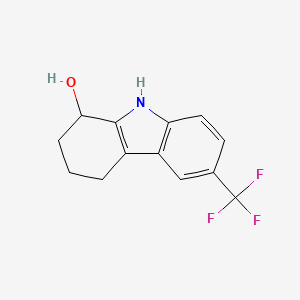
![N,N-diethyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4908262.png)
![(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4908266.png)
